molecular formula C10H11Cl2NO2 B153132 tert-Butyl 2,6-Dichloroisonicotinate CAS No. 75308-46-2

tert-Butyl 2,6-Dichloroisonicotinate

Cat. No. B153132
CAS RN: 75308-46-2
M. Wt: 248.1 g/mol
InChI Key: PLRVIRHWKQKSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl-containing compounds often involves multiple steps and can include reactions such as substitution, coupling, and crystallization. For example, the synthesis of a tert-butyl indole derivative was achieved through a three-step substitution reaction, as described in paper . Similarly, the synthesis of a tert-butyl ester of diselenobisnicotinic acid was based on 2-chloronicotinic acid, indicating the use of chlorinated precursors in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is often characterized using techniques such as NMR spectroscopy, X-ray diffraction, and DFT analyses. For instance, the crystal structure of a tert-butyl pyridazinone derivative was determined and found to have an orthorhombic space group . The molecular structure of a tert-butyl indole derivative was also determined by X-ray diffraction and compared with DFT calculations . These techniques are crucial for understanding the three-dimensional arrangement of atoms in a molecule and their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-containing compounds can be influenced by the presence of tert-butyl groups and other substituents. For example, the presence of tert-butyl groups in a phenolate moiety was found to influence the solvatochromic properties of a dye compound . Additionally, the reactivity of group 6 metal carbonyls with di-tert-butylcatecholate was studied, showing the formation of coordinatively unsaturated metal centers stabilized by pi-donation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds, such as thermal stability, solubility, and hydrogen bonding interactions, are important for their practical applications. The thermal and X-ray analyses of tert-butyl thienopyridine derivatives provided insights into their stability and molecular interactions . The extraction efficiency of tert-butylcalix arene-crown-6 compounds for alkaline earth metal ions was also studied, demonstrating the influence of conformation on selectivity and efficiency .

Scientific Research Applications

Catalytic Asymmetric Oxidation

  • The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the production of tert-butanesulfinamides and tert-butyl sulfoxides, showcases the role of tert-butyl compounds in synthesis processes (Cogan et al., 1998).

Antioxidant Properties in Polymers

  • A study identified the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol in polyethylene, highlighting its role as an antioxidant in polymer production (Daun et al., 1974).

Organic Synthesis Catalysts

  • Acid zeolites were used as catalysts in the tert-butylation of aromatic compounds, demonstrating the importance of tert-butyl groups in organic synthesis (Armengol et al., 1997).

Antioxidant and Radical Reaction Inhibitors

  • The reaction mechanism of 2,6-di-tert. butyl phenol alkylation was studied for synthesizing antioxidants and inhibitors in polymer stabilizer technology (Volod’kin et al., 1990).

Nonreversible tert-Butylation of Alcohols and Phenols

  • A study on the nonreversible tert-butylation of alcohols and phenols using noncoordinating acid-base catalysts reflects the versatility of tert-butyl compounds in various chemical reactions (Fandrick et al., 2021).

Electrochemical Properties in Transformer Oils

  • The electrochemical properties of BHT, a tert-butyl compound, in transformer oil were investigated, showing its application in electrical insulation (Zhou et al., 2012).

Environmental and Health Implications

  • A review on synthetic phenolic antioxidants, including tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the environmental impact of these compounds (Liu & Mabury, 2020).

Synthesis and Structure of Solvatochromic Dyes

  • The synthesis and crystal structure determination of a tert-butyl phenolate dye used for determining solvent polarities highlights the application of tert-butyl compounds in dye chemistry (Shekhovtsov et al., 2012).

Reactions Involving Phosphorus Centers

  • Research on reactions involving tert-butyl chlorophosphins illustrates the role of tert-butyl compounds in phosphorus chemistry (Scherer & Gick, 1970).

Role in Radical Trapping and Catalysis

  • A study on the use of fullerenes as tert-butylperoxy radical traps shows the application of tert-butyl compounds in radical chemistry and catalysis (Gan et al., 2002).

Safety And Hazards

When handling “tert-Butyl 2,6-Dichloroisonicotinate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed .

properties

IUPAC Name

tert-butyl 2,6-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRVIRHWKQKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626704
Record name tert-Butyl 2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-Dichloroisonicotinate

CAS RN

75308-46-2
Record name tert-Butyl 2,6-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dichloropyridine-4-carboxylic acid (8.28 g, 43.1 mmol, Aldrich) in dry THF (30 ml) was added N,N′-diisopropyl-O-t-butylisourea (17 ml, 3.6 M) dropwise over 1 minute. The resulting mixture was stirred at room temperature overnight. The material was then heated to 65° C. and additional N,N′-diisopropyl-O-t-butylisourea (10 ml) was added dropwise. The mixture was stirred for 1 hour and cooled to room temperature. After removing volatiles, the remainder was purified by flash silica gel column (EtOAc/hexanes 5:95 followed by 7.5:92.5) affording tert-butyl-2,6dichloro-4-pyridine carboxylate (7.83 g, 73%) as a white solid. MS (ES+): 248.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloroisonicotinic acid (38.4 g, 0.20 mole) in thionyl chloride (60 ml.) and cyclohexane (100 ml) containing a few drops of dimethylformamide is heated at 80° for three hours. The solution is cooled and excess thionyl chloride and cyclohexane are removed in vacuo. The residue is dissolved in chloroform (40 ml.) and added dropwise to a solution of t-butanol (50 ml.) and N,N-dimethylaniline (40 ml.). The solution is heated at reflux for six hours, cooled, diluted with diethyl ether and washed successively with water, water containing 4 ml. of concentrated sulfuric acid, water, dilute sodium carbonate solution and dried over anhydrous sodium sulfate. The solvent is removed under vacuum and the residue is crystallized from a minimum amount of methanol to give 24 g. of product, m.p. 79°-81°.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AV Lorimer, PD O'Connor, MA Brimble - Synthesis, 2008 - thieme-connect.com
A method for the Buchwald-Hartwig mono-N-arylation of aniline with methyl 2, 6-dichloroisonicotinate using Pd (OAc) 2, XPhos, and t-BuONa is reported. Use of m-anisidine under the …
Number of citations: 10 www.thieme-connect.com
TS McDermott, L Bhagavatula… - … Process Research & …, 2009 - ACS Publications
A convergent, scalable synthesis of dipeptidyl peptidase-4 inhibitor, ABT-279, has been developed and demonstrated on multikilogram scale. The cis-2,5-disubstituted pyrrolidine is …
Number of citations: 18 pubs.acs.org
MH Bolli, S Abele, M Birker, R Bravo… - Journal of Medicinal …, 2014 - ACS Publications
In preceding communications we summarized our medicinal chemistry efforts leading to the identification of potent, selective, and orally active S1P 1 agonists such as the thiophene …
Number of citations: 25 pubs.acs.org
HE Aylott, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
A number of reports have recently been published describing the discovery and optimization of bromo and extraterminal inhibitors which are selective for the second bromodomain (BD2…
Number of citations: 16 pubs.acs.org

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